3-Pyridinecarboxylic acid, 5-fluoro-, 3-pyridinylmethyl ester
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Overview
Description
3-Pyridinecarboxylic acid, 5-fluoro-, 3-pyridinylmethyl ester is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a fluorine atom at the 5-position of the pyridine ring and a pyridinylmethyl ester group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 5-fluoro-, 3-pyridinylmethyl ester typically involves the esterification of 3-pyridinecarboxylic acid with 3-pyridinylmethanol in the presence of a fluorinating agent. One common method involves the use of Selectfluor® as a fluorinating reagent . The reaction is carried out under mild conditions, typically at room temperature, to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure the scalability and cost-effectiveness of the production.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxylic acid, 5-fluoro-, 3-pyridinylmethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Pyridinylmethyl alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Pyridinecarboxylic acid, 5-fluoro-, 3-pyridinylmethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxylic acid, 5-fluoro-, 3-pyridinylmethyl ester involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The ester group allows for better cellular uptake and distribution within biological systems .
Comparison with Similar Compounds
Similar Compounds
Nicotinic acid (3-pyridinecarboxylic acid):
Isonicotinic acid (4-pyridinecarboxylic acid): Used in the synthesis of isoniazid, an anti-tuberculosis drug.
Picolinic acid (2-pyridinecarboxylic acid): Involved in metal ion chelation and biological processes.
Uniqueness
3-Pyridinecarboxylic acid, 5-fluoro-, 3-pyridinylmethyl ester is unique due to the presence of both a fluorine atom and a pyridinylmethyl ester group. These functional groups confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
23723-29-7 |
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Molecular Formula |
C12H9FN2O2 |
Molecular Weight |
232.21 g/mol |
IUPAC Name |
pyridin-3-ylmethyl 5-fluoropyridine-3-carboxylate |
InChI |
InChI=1S/C12H9FN2O2/c13-11-4-10(6-15-7-11)12(16)17-8-9-2-1-3-14-5-9/h1-7H,8H2 |
InChI Key |
JUOAVMLVMVXXFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)COC(=O)C2=CC(=CN=C2)F |
Origin of Product |
United States |
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